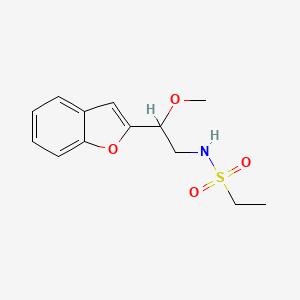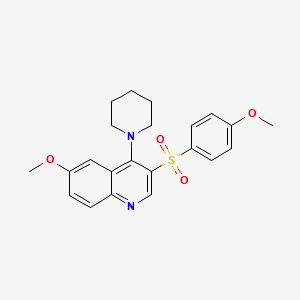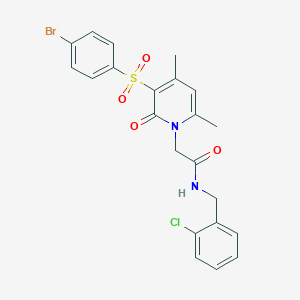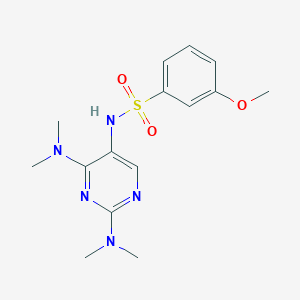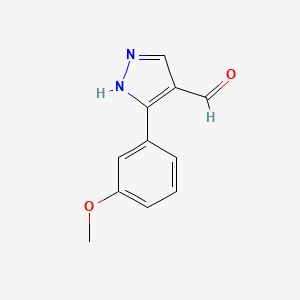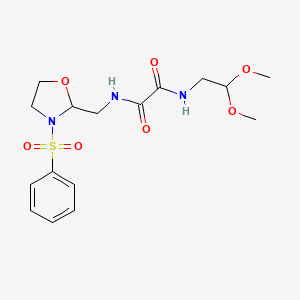
N1-(2,2-二甲氧基乙基)-N2-((3-(苯磺酰基)恶唑烷-2-基)甲基)草酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2,2-dimethoxyethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, commonly referred to as DMOX, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMOX is a novel oxalamide derivative that exhibits promising properties for the treatment of various diseases.
科学研究应用
Antibacterial Activity
One of the primary applications of benzenesulfonyl derivatives is in the development of new antibacterial agents. The compound may exhibit bactericidal activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action often involves the disruption of bacterial cell membrane integrity and the generation of reactive oxygen species that lead to bacterial cell death .
Drug Design and Synthesis
Benzenesulfonyl derivatives are also valuable in drug design and synthesis. They can serve as intermediates in the synthesis of more complex molecules with potential therapeutic applications. The sulfonyl group can act as a bioisostere, mimicking the function of natural metabolites in biological systems, which can be crucial in the design of enzyme inhibitors or receptor modulators .
Cancer Research
Compounds with benzenesulfonyl moieties have been explored for their potential use in cancer research. They may inhibit the growth of cancer cells by interfering with cell signaling pathways or inducing apoptosis. Research in this area could lead to the development of novel anticancer drugs .
Neurological Disorders
The structural complexity of benzenesulfonyl derivatives makes them candidates for the treatment of neurological disorders. They may modulate neurotransmitter systems or protect neurons from oxidative stress, which is beneficial in conditions like Alzheimer’s disease or Parkinson’s disease .
Inflammation Modulation
Due to their potential anti-inflammatory properties, benzenesulfonyl derivatives could be used to treat chronic inflammatory diseases. They may work by inhibiting the production of pro-inflammatory cytokines or by blocking the activity of enzymes involved in the inflammatory response .
Antioxidant Properties
These compounds may also serve as antioxidants, scavenging free radicals and reducing oxidative stress in cells. This property is particularly useful in preventing oxidative damage to DNA, proteins, and lipids, which is a common factor in many degenerative diseases .
Material Science
In material science, benzenesulfonyl derivatives can be utilized in the synthesis of polymers or as additives to improve the properties of materials. Their chemical stability and reactivity make them suitable for applications in creating advanced materials with specific characteristics .
Analytical Chemistry
Lastly, benzenesulfonyl derivatives can be used in analytical chemistry as reagents or standards. They may help in the quantification or identification of other compounds in complex mixtures through techniques like chromatography or mass spectrometry .
属性
IUPAC Name |
N-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(2,2-dimethoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O7S/c1-24-14(25-2)11-18-16(21)15(20)17-10-13-19(8-9-26-13)27(22,23)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWUMGBIXHXVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,2-dimethoxyethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-((2-methylbenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2978983.png)
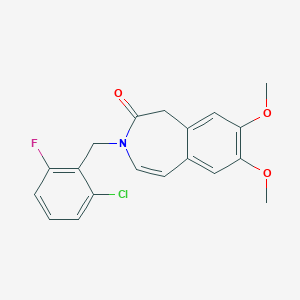

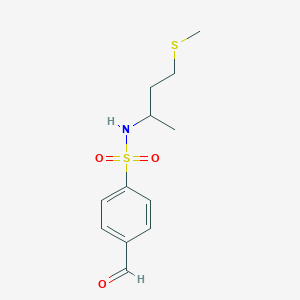
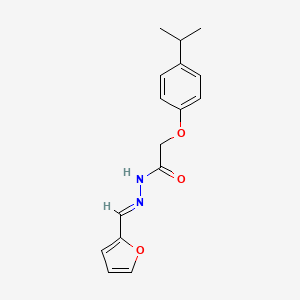
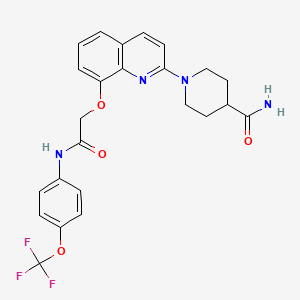
![1-[4-(3-Methoxy-3-phenylazetidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2978992.png)
